molecular formula C20H27N3O3 B2781034 N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2308221-59-0

N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2781034
CAS RN: 2308221-59-0
M. Wt: 357.454
InChI Key: OEPJSNWDBJISHU-UHFFFAOYSA-N
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Description

The compound “N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide” appears to contain several functional groups, including an azepane ring, an amide group, and a prop-2-enamide group . Azepane is a seven-membered saturated ring, which is part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The azepane ring is likely to adopt a chair conformation, which is the most stable conformation for seven-membered rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The double bond in the prop-2-enamide group could undergo addition reactions, and the amide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

properties

IUPAC Name

N-[2-[4-(azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-19(25)22(4-2)15-18(24)21-17-11-9-16(10-12-17)20(26)23-13-7-5-6-8-14-23/h3,9-12H,1,4-8,13-15H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPJSNWDBJISHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[4-(azepane-1-carbonyl)phenyl]carbamoyl}methyl)-N-ethylprop-2-enamide

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